molecular formula C24H37NO2 B13392468 Docosahexaenoylethanolamide (DHEA)

Docosahexaenoylethanolamide (DHEA)

Cat. No.: B13392468
M. Wt: 371.6 g/mol
InChI Key: GEEHOLRSGZPBSM-UHFFFAOYSA-N
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Description

Docosahexaenoyl Ethanolamide: is a bioactive lipid molecule derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is known for its significant role in various physiological processes, including anti-inflammatory and neuroprotective effects. This compound is found in the brain and retina, where it contributes to cellular signaling and homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoyl Ethanolamide can be synthesized through the reaction of docosahexaenoyl chloride with ethanolamine in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent degradation of the product .

Industrial Production Methods: Industrial production of Docosahexaenoyl Ethanolamide involves enzymatic synthesis using lipases. This method is preferred due to its high specificity and mild reaction conditions. The process includes the use of natural deep eutectic solvents and commercial lipases like Novozym 435, which catalyze the reaction between docosahexaenoic acid ethyl ester and ethanolamine .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoyl Ethanolamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives, such as 10,17-dihydroxydocosahexaenoyl ethanolamide.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Nucleophiles like amines and thiols can react with Docosahexaenoyl Ethanolamide under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Docosahexaenoyl Ethanolamide is unique due to its high affinity for cannabinoid receptors and its potent anti-inflammatory and neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research and applications .

Properties

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)

InChI Key

GEEHOLRSGZPBSM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

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